molecular formula C8H15NO2 B167350 3-Piperidin-4-yl-propionic acid CAS No. 1822-32-8

3-Piperidin-4-yl-propionic acid

Cat. No.: B167350
CAS No.: 1822-32-8
M. Wt: 157.21 g/mol
InChI Key: AUYQMCCWFNSFGV-UHFFFAOYSA-N
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Description

3-Piperidin-4-yl-propionic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-yl-propionic acid typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Piperidin-4-yl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Piperidin-4-yl-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Uniqueness: 3-Piperidin-4-yl-propionic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in drug synthesis and chemical research .

Properties

IUPAC Name

3-piperidin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYQMCCWFNSFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364076
Record name 3-(Piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-32-8
Record name 3-(Piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

In 208 ml of conc. hydrochloric acid, 99.63 g of 3-(1-acetyl-4-piperidinyl)propionic acid was suspended; the suspension was stirred under refluxing conditions for six hours. The reaction mixture was then concentrated to half under reduced pressure and allowed to stand at 0° C. overnight. The crystalline precipitate was collected by filtration and washed with cold ethanol. After drying, 77.9 g of 3-(4-piperidinyl)propionic acid was obtained. Of this product, 77.5 g was dissolved in a mixture of 360 ml of dichloromethane and 400 ml of 3N sodium hydroxide aqueous solution. To the mixture, 34 ml of methyl chlorocarbonate was added dropwise at 0° C., and stirred at room temperature for five hours. After the pH of the aqueous layer was adjusted to 8 by addition of a 50% sodium hydroxide aqueous solution, the organic layer was separated and dried over anhydrous sodium sulfate. The solvent was then evaporated under reduced pressure. To the residue, isopropyl ether-hexane was added to yield 76.5 g of the title compound as colorless crystals having a melting point of 88°-90° C.
Quantity
99.63 g
Type
reactant
Reaction Step One
Quantity
208 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

50 g (0.335 mol) of 3-(4-pyridyl)-acrylic acid are hydrogenated in 800 ml of 50% strength acetic acid with the addition of 10 g of platinum dioxide as the catalyst at room temperature under a hydrogen pressure of 50 psi until the uptake of hydrogen has ended. After the catalyst has been filtered off, the filtrate is concentrated to dryness in vacuo and the residue which remains is crystallized from a little methanol, after addition of ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(4-pyridine)acrylic acid (18 kg) was added to 75 kg of water. The resulting suspension was stirred and neutralized (pH 7.5) with 6.8 kg of aqueous ammonia (25%). A slurry of Rh/Al2O3 (0.9 kg) in 5 kg of water was added to the reaction mixture, which was then made inert under nitrogen. The mixture was hydrogenated under a pressure of 3-3.5 bar at 85-95° C. After eight hours, when no further change in pressure was observed, the mixture was cooled to 25-35° C. The catalyst was filtered and washed with 4.0 kg of water. Ammonia and most of the water in the reaction mixture were removed under vacuum at 80-90° C., and the product began to precipitate. Acetonitrile (116 kg) was added and then the mixture was concentrated (ca. 50%) under vacuum. Additional acetonitrile (57.1 kg) was added to aid in crystallization and the reaction mixture was stirred for 1-4 hours at 15-25° C. until precipitation of the product was complete. The product was centrifuged and oven dried under vacuum at 45-55° C. to afford 19.1 kg (100%) of the title compound.
Quantity
18 kg
Type
reactant
Reaction Step One
Name
Quantity
75 kg
Type
solvent
Reaction Step One
Quantity
6.8 kg
Type
reactant
Reaction Step Two
Name
Quantity
5 kg
Type
solvent
Reaction Step Three
Quantity
0.9 kg
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods IV

Procedure details

A solution of 3-pyridin4-yl-acrylic acid (4.20 g, 28.0 mmol) in water (50 mL) and ammonia (aq, 25%, 4 mL) was hydrogenated at 60 bar in a high pressure steel autoclave in presence of ruthenium (5% on alumina, 439 mg). When hydrogen pressure remained constant (3 days) the catalyst was removed from the reaction mixture by filtration. The catalyst was washed with ethanol and water, and the ethanol was removed from the solution on a rotavapor and the aqueous solution was freeze dried to give 3-piperidin4-yl-propionic acid (4.30 g, 100%).
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
439 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidin-4-yl-propionic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Piperidin-4-yl-propionic acid

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